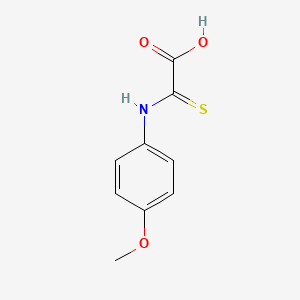

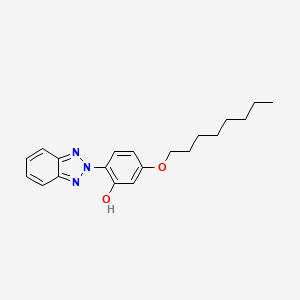

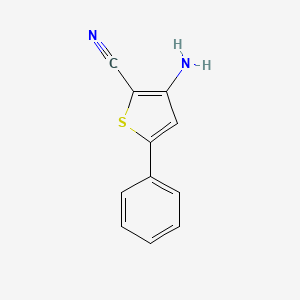

3-Amino-5-phenylthiophene-2-carbonitrile

Descripción general

Descripción

“3-Amino-5-phenylthiophene-2-carbonitrile” is a chemical compound with a molecular weight of 200.26 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-Amino-5-phenylthiophene-2-carbonitrile”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-Amino-5-phenylthiophene-2-carbonitrile” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

“3-Amino-5-phenylthiophene-2-carbonitrile” is a solid at room temperature . Its melting point and boiling point are predicted to be 142.81°C and 405.5°C at 760 mmHg, respectively . The predicted density is 1.3 g/cm3, and the refractive index is n20D 1.68 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-Amino-5-phenylthiophene-2-carbonitrile and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, it has been used in the Gewald synthesis to create novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds with potential antitumor properties (Khalifa & Algothami, 2020). Additionally, it has been utilized in the synthesis of [1,2]dithiolo[3,4-b]pyridines through the reaction of dithiomalondianilide with arylmethylidenemalononitriles (Dotsenko et al., 2015).

Corrosion Inhibition

Certain derivatives of 3-Amino-5-phenylthiophene-2-carbonitrile, specifically 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency increases with concentration and exhibits adsorption on the metal surface, acting as anodic type inhibitors (Verma et al., 2015).

Photoluminescent Materials

Research on the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has led to the discovery of a new class of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence characteristics, which are promising for applications in various optical and electronic devices (Ekinci et al., 2000).

Antimicrobial and Antifungal Agents

Derivatives of 3-Amino-5-phenylthiophene-2-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. These compounds, incorporating benzotriazole moieties or thiadiazole derivatives, demonstrate potential as effective agents against various microbial and fungal strains (Al-Omran et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-5-phenylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJOWWJCBULTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574536 | |

| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-phenylthiophene-2-carbonitrile | |

CAS RN |

83060-72-4 | |

| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.